molecular formula C18H25NO2 B5023544 N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine

N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine

Cat. No.: B5023544
M. Wt: 287.4 g/mol
InChI Key: WIVTYHTWPKOIAI-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine is a chemical compound with the molecular formula C16H22NO. It is known for its unique structure, which includes a naphthalene ring, making it a subject of interest in various scientific fields .

Properties

IUPAC Name

N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-3-19(4-2)12-13-20-14-15-21-18-11-7-9-16-8-5-6-10-17(16)18/h5-11H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVTYHTWPKOIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine typically involves the reaction of 2-naphthol with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine involves its interaction with intracellular histamine receptors. It acts as an antagonist, blocking the binding of histamine to its receptors, which can influence various cellular processes. This mechanism is particularly relevant in its potential therapeutic applications, such as in the treatment of certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine is unique due to its specific naphthalene-based structure, which imparts distinct chemical and biological properties. Its ability to act as an intracellular histamine antagonist sets it apart from other similar compounds .

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